1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde
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Overview
Description
1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a benzoyl group, a chloro substituent, and an aldehyde functional group attached to the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole core can interact with biological receptors, modulating their function and leading to various biological effects. These interactions are crucial for its biological activity and therapeutic potential .
Comparison with Similar Compounds
1-Benzoyl-2-chloro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Lacks the benzoyl and chloro groups, making it less reactive in certain chemical reactions.
1-Benzyl-1H-indole-3-carbaldehyde: Contains a benzyl group instead of a benzoyl group, leading to different reactivity and biological activity.
2-Chloro-1H-indole-3-carbaldehyde: Similar structure but lacks the benzoyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions .
Properties
CAS No. |
54778-14-2 |
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Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-benzoyl-2-chloroindole-3-carbaldehyde |
InChI |
InChI=1S/C16H10ClNO2/c17-15-13(10-19)12-8-4-5-9-14(12)18(15)16(20)11-6-2-1-3-7-11/h1-10H |
InChI Key |
ZDYNRRRALOJLBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C2Cl)C=O |
Origin of Product |
United States |
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